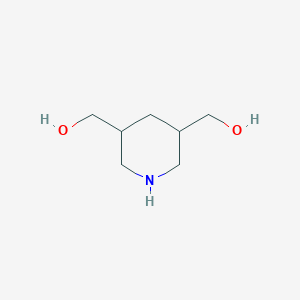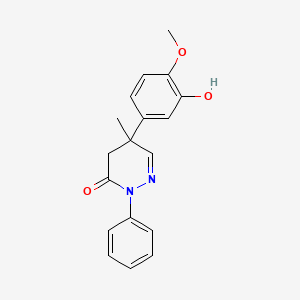
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is characterized by the presence of a fluoro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of 2,4,5-trifluorobenzonitrile, followed by subsequent steps to introduce the methoxy and acetic acid groups . The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2,5-dimethylbenzoic acid, while substitution of the fluoro group with an amine can produce 2-(4-methoxy-2,5-dimethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and selectivity, while the methoxy and acetic acid groups can modulate the compound’s solubility and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
4-Methoxyphenylacetic acid: Similar structure but lacks the fluoro group.
2,5-Dimethylphenylacetic acid: Similar structure but lacks the fluoro and methoxy groups.
Uniqueness
2-Fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid is unique due to the combination of its fluoro, methoxy, and acetic acid groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13FO3 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
2-fluoro-2-(4-methoxy-2,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO3/c1-6-5-9(15-3)7(2)4-8(6)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14) |
InChI-Schlüssel |
WMIQFJMEPWJICR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)







![5-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079038.png)


![3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13079055.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)
